molecular formula C8H16N2O3 B1282914 cis-4-amino-3-hydoxy-1-piperidinecarboxylic acid ethyl ester CAS No. 84100-53-8

cis-4-amino-3-hydoxy-1-piperidinecarboxylic acid ethyl ester

Cat. No.: B1282914
CAS No.: 84100-53-8
M. Wt: 188.22 g/mol
InChI Key: TVTJWRDQBQQKIX-UHFFFAOYSA-N
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Description

Chemical identity and nomenclature

The compound cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester possesses the Chemical Abstracts Service registry number 84100-53-8 and exhibits a molecular formula of C₈H₁₆N₂O₃ with a corresponding molecular weight of 188.23 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl (3S,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate, which precisely defines the stereochemical configuration of the molecule. Alternative nomenclature includes the designation as 1-piperidinecarboxylic acid, 4-amino-3-hydroxy-, ethyl ester, (3R,4S)-rel-, which emphasizes the relative stereochemistry between the substituents. The compound's MDL number MFCD18830491 serves as an additional identifier within chemical databases.

The stereochemical descriptors "cis" and the specific (3S,4R) configuration indicate that the amino group at position 4 and the hydroxyl group at position 3 of the piperidine ring adopt a spatial arrangement where these substituents are positioned on the same face of the ring system. This cis-relationship creates specific conformational preferences that significantly influence the molecule's chemical and biological properties. The ethyl ester functionality at the nitrogen atom of the piperidine ring provides both synthetic versatility and potential for further chemical modifications.

The InChI (International Chemical Identifier) code for this compound is 1S/C8H16N2O3/c1-2-13-8(12)10-4-3-6(9)7(11)5-10/h6-7,11H,2-5,9H2,1H3/t6-,7+/m1/s1, which encodes the complete structural information including the stereochemical configuration. This standardized representation allows for unambiguous identification across various chemical databases and computational platforms.

Historical development and discovery

The historical development of cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester emerged from the broader investigation of piperidine derivatives and their synthetic applications in medicinal chemistry research. The compound's significance became apparent through research into enantioselective synthesis methodologies, particularly those focusing on the construction of chiral piperidine scaffolds bearing multiple stereogenic centers. These investigations were driven by the recognition that substituted piperidines constitute core structural elements in numerous biologically active natural products and pharmaceutical compounds.

Early synthetic approaches to this compound and related structures involved various methodologies, including rhodium-catalyzed asymmetric hydrogenation reactions and other transition metal-catalyzed transformations. The development of efficient synthetic routes to access this specific stereoisomer required careful consideration of both the introduction of functional groups and the control of absolute stereochemistry. Research groups focused on developing practical methodologies that could reliably produce the desired cis-configuration while maintaining high levels of enantioselectivity.

The compound's emergence in the literature reflects the broader evolution of synthetic methodologies for accessing complex nitrogen-containing heterocycles. The specific stereochemical arrangement present in this molecule posed unique challenges for synthetic chemists, leading to the development of novel approaches for constructing such systems with high selectivity. These efforts were motivated by the recognition that minor changes in stereochemistry can dramatically impact biological activity, making the synthesis of specific stereoisomers a critical aspect of pharmaceutical research.

Position within heterocyclic chemistry

Within the broader context of heterocyclic chemistry, cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester occupies a significant position as a representative example of substituted piperidine derivatives. Piperidine-based compounds constitute one of the most important classes of six-membered nitrogen-containing heterocycles, serving as fundamental building blocks in both natural product synthesis and pharmaceutical development. The specific substitution pattern present in this compound, featuring both amino and hydroxyl functionalities in a cis-arrangement, represents a particularly challenging target for synthetic chemists due to the need to control multiple stereochemical elements simultaneously.

The compound exemplifies the complexity that can be achieved within piperidine chemistry through the strategic introduction of functional groups at specific positions around the ring. The presence of the ethyl carbamate protecting group (formed by the ethyl ester of the carboxylic acid functionality) is particularly noteworthy, as carbamate groups serve multiple roles in synthetic chemistry including protection of the nitrogen atom, modulation of electronic properties, and provision of handles for further synthetic manipulation. This protection strategy is commonly employed in the synthesis of complex piperidine derivatives where selective functionalization is required.

Recent advances in piperidine synthesis have highlighted various approaches for constructing such molecules, including intramolecular cyclization reactions, intermolecular annulation processes, and cascade reactions that form multiple bonds in a single synthetic operation. The specific challenge posed by cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester lies in the need to establish the correct relative stereochemistry between the amino and hydroxyl substituents while maintaining the integrity of the ethyl ester functionality.

Significance in stereochemical research

The significance of cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester in stereochemical research extends beyond its immediate synthetic challenges to encompass broader principles of three-dimensional molecular architecture and its impact on biological activity. The compound serves as an important model system for understanding how specific stereochemical arrangements influence molecular recognition, binding affinity, and selectivity in biological systems. The cis-relationship between the amino and hydroxyl groups creates a specific spatial arrangement that can engage in unique hydrogen bonding patterns and electrostatic interactions with biological targets.

Research into enantiopure 3-hydroxypiperidine derivatives has demonstrated the critical importance of absolute stereochemistry in determining biological activity. The facile synthesis of such compounds has been achieved through various methodologies, including rhodium-catalyzed cyclohydrocarbonylation reactions that proceed through common intermediates to provide access to both trans and cis isomers with high enantioselectivity. These synthetic achievements have enabled detailed structure-activity relationship studies that illuminate the relationship between molecular structure and biological function.

The compound's role in stereochemical research is further enhanced by its potential as a precursor to more complex molecular architectures. The presence of multiple functional groups capable of further derivatization makes it an attractive intermediate for the synthesis of compound libraries designed to probe structure-activity relationships. The specific stereochemical arrangement present in this molecule has been shown to be crucial for certain biological activities, highlighting the importance of controlling absolute and relative stereochemistry in pharmaceutical research.

Property Value Reference
CAS Number 84100-53-8
Molecular Formula C₈H₁₆N₂O₃
Molecular Weight 188.23 g/mol
IUPAC Name ethyl (3S,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate
MDL Number MFCD18830491
Purity (Commercial) 97%
Physical Form Solid

Properties

IUPAC Name

ethyl 4-amino-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-2-13-8(12)10-4-3-6(9)7(11)5-10/h6-7,11H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTJWRDQBQQKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84100-53-8
Record name Ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reduction of 3-oxo-4-arylamido-piperidine Derivatives

  • A widely reported method involves the reduction of a 3-oxo-4-arylamido-piperidine intermediate using potassium selectride as the reducing agent.
  • This step introduces the hydroxy group at the 3-position with a cis-orientation relative to the substituent at the 4-position.
  • Subsequent steps include deprotection of the amino group and methylation of the hydroxy group if needed.
  • This method is described in patent literature related to cisapride synthesis and yields a high cis/trans ratio, which can be further enriched by crystallization of acid addition salts.

Reductive Amination of 3-methoxy-4-piperidinone Derivatives

  • Starting from 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone, reductive amination with benzylamine under hydrogen atmosphere produces the corresponding piperidinamine intermediate.
  • Debenzylation under hydrogenation conditions yields the free amine with a cis/trans ratio around 93:7.
  • Conversion to acid addition salts (e.g., nitric acid salt) followed by crystallization enriches the cis-isomer content to ≥98%.
  • The free base form is then regenerated by treatment with base, ready for further functionalization.

Stereoselective Alkynyl Addition and Ring Closure

  • A more recent synthetic approach involves stereoselective addition of metal alkyne species to aldehyde precursors , followed by ring closure under reductive hydrogenation conditions.
  • This method allows direct formation of the piperidine ring with the desired cis-3-hydroxy substituent.
  • The process includes hydrolysis-saponification steps to yield the free carboxylic acid or ester.
  • Hydrogenation under high pressure (e.g., 85 bar) with catalysts such as Pearlman’s catalyst is used to remove protecting groups and complete ring closure.
  • This approach achieves high enantiomeric excess (>99%) and good yields (~60% after recrystallization) without chromatographic purification.

Multi-step Synthesis from Diethyl Oxalate and 1-Bromo-propylene

  • A detailed synthetic route reported in Chinese patent CN101712645B involves:
    • Formation of 2-carbonyl-3-allyl acetic acid ethyl ester via Grignard reaction of 1-bromo-propylene with diethyl oxalate.
    • Subsequent condensation with methyl-cyanoacetate and hydrogenation steps to form 4-methyl-pipecolic acid ethyl ester intermediates.
    • Protection and deprotection steps using benzyl chloroformate and palladium-catalyzed hydrogenation to obtain the cis-isomer.
    • Resolution using L-tartrate salt formation and pH adjustments to isolate the (2R,4R)-4-substituted pipecolic acid ethyl ester with overall yields around 24%.
  • This method is notable for its use of classical organic transformations and chiral resolution to achieve stereoselectivity.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Stereoselectivity (cis/trans) Yield (%) Notes
Reduction of 3-oxo-4-arylamido-piperidine Potassium selectride, acid salt crystallization >98% cis after enrichment Moderate Industrially relevant; crystallization enriches cis-isomer
Reductive amination of 3-methoxy-4-piperidinone Benzylamine, H2/Pd, acid salt formation ~93:7 cis/trans initially; >98% after crystallization Moderate Requires hydrogenation and salt formation steps; well-documented in patents
Stereoselective alkynyl addition & ring closure Metal alkyne species, high-pressure H2, Pearlman’s catalyst >99% ee ~60% Modern approach; avoids chromatography; high stereoselectivity
Multi-step from diethyl oxalate and 1-bromo-propylene Grignard reaction, hydrogenation, L-tartrate resolution High cis after resolution ~24% overall Classical synthesis with chiral resolution; lower overall yield but scalable

Detailed Research Findings and Notes

  • The enrichment of the cis-isomer is often achieved by converting the free base to acid addition salts (e.g., nitric acid, hydrochloric acid) followed by crystallization, which selectively precipitates the cis-isomer due to differences in solubility.
  • The use of potassium selectride as a reducing agent is preferred for its stereoselective hydride delivery, favoring the cis-hydroxy configuration on the piperidine ring.
  • Reductive amination steps require careful control of reaction conditions (solvent choice, temperature, hydrogen pressure) to maximize cis-selectivity and yield.
  • The alkynyl addition approach represents a more recent synthetic innovation, allowing for fewer purification steps and higher stereochemical control, which is advantageous for complex molecule synthesis.
  • The multi-step classical synthesis involving Grignard reagents and chiral resolution is well-established but less efficient in terms of overall yield and step economy.
  • Analytical techniques such as NMR, HPLC, and crystallography are essential for confirming stereochemistry and purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

cis-4-amino-3-hydoxy-1-piperidinecarboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Gastrointestinal Motility Stimulation

Cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester serves as a precursor in the synthesis of cisapride, a medication used to enhance gastrointestinal motility. Cisapride acts on serotonin receptors to increase peristalsis in the gastrointestinal tract, making it useful for treating conditions like gastroesophageal reflux disease (GERD) and functional dyspepsia .

Antiemetic Properties

The compound has been explored for its potential antiemetic effects. Research indicates that derivatives of piperidine compounds can effectively reduce nausea and vomiting, particularly in patients undergoing chemotherapy or surgery .

Neurological Applications

Cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester has also been investigated for its neuroprotective properties. Studies suggest that it may play a role in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Synthesis Pathways

The synthesis of cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester typically involves several steps:

  • Starting Material : The synthesis often begins with commercially available piperidine derivatives.
  • Hydroxylation : A hydroxy group is introduced at the 3-position of the piperidine ring.
  • Carboxylation : The carboxylic acid group is added to yield the desired compound.
  • Esterification : Finally, the carboxylic acid is converted into its ethyl ester form.

This multi-step synthesis allows for the production of high-purity compounds suitable for pharmaceutical applications .

Case Study 1: Cisapride Development

A study detailed the synthesis of cisapride from cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester, highlighting its efficacy in enhancing gastrointestinal motility in clinical settings. The study reported significant improvements in gastric emptying times among patients treated with cisapride compared to placebo groups .

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal examined the neuroprotective effects of derivatives derived from cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester. The findings indicated that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models of neurodegeneration .

Mechanism of Action

The mechanism of action of ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

cis-4-amino-3-hydoxy-1-piperidinecarboxylic acid ethyl ester can be compared with other similar compounds, such as:

Biological Activity

Cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester, commonly referred to as ethyl cis-4-amino-3-hydroxypiperidine-1-carboxylate, is a chemical compound with significant biological activity. Its molecular formula is C8_8H16_{16}N2_2O3_3, and it has a molecular weight of 188.22 g/mol. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The compound can be synthesized through several methods, typically involving the reaction of cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid with ethanol in the presence of a dehydrating agent. Industrial production often employs batch reactions optimized for yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification .

Biological Activity

Cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester exhibits a range of biological activities:

1. Enzyme Inhibition:
Research indicates that this compound can inhibit specific enzymes, which may be relevant in the treatment of various diseases. For instance, it has been studied for its interactions with enzymes related to gastrointestinal motility, potentially aiding in conditions like gastroparesis .

2. Pharmacological Applications:
This compound serves as a precursor in the synthesis of pharmaceutical agents, including those targeting central nervous system disorders and gastrointestinal stimulants like cisapride. Its ability to modulate receptor activity makes it a candidate for further drug development .

3. Interaction with Biomolecules:
Cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester interacts with various biomolecules, influencing biological pathways essential for cellular function. The exact mechanisms are still under investigation but may involve receptor binding or enzyme modulation .

The mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can alter signaling pathways that are critical in various physiological processes, including neurotransmission and gastrointestinal motility .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study 1: A pharmacological evaluation demonstrated that derivatives of cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid exhibit significant activity against gastrointestinal disorders by enhancing motility and reducing symptoms associated with slow gastric emptying .
  • Study 2: Research highlighted the compound's potential neuroprotective effects in models of neurodegenerative diseases, suggesting that it may help mitigate neuronal damage through its antioxidant properties .

Data Summary

The following table summarizes key properties and findings related to cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester:

Property/ActivityDescription
Molecular FormulaC8_8H16_{16}N2_2O3_3
Molecular Weight188.22 g/mol
Synthesis MethodReaction with ethanol and dehydrating agent
Enzyme InhibitionModulates gastrointestinal enzyme activity
Pharmacological UsesPrecursor for CNS drugs; gastrointestinal stimulants
MechanismReceptor binding; enzyme modulation

Q & A

Q. What are the established synthetic routes for cis-4-amino-3-hydroxy-1-piperidinecarboxylic acid ethyl ester, and how can stereochemical purity be ensured?

The compound is typically synthesized via alkylation or substitution reactions on a piperidine core. For example, alkylation of a pre-functionalized piperidine precursor (e.g., 4-(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester) with reagents like bromoalkanes under mild conditions (room temperature, 24 h) yields derivatives with retained stereochemistry . To ensure stereochemical purity, chiral chromatography (e.g., using chiral stationary phases) or crystallization with enantiomerically pure resolving agents is recommended. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns are critical for verifying cis-configuration .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and chemical stability?

  • Structural characterization : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the ethyl ester group (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2) and piperidine ring protons. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+^+ peaks).
  • Stability assessment : Accelerated stability studies under varying pH, temperature, and humidity conditions (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Monitor for ester hydrolysis, a common instability pathway .

Q. How should researchers handle and store this compound to maintain integrity during experiments?

Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Safety protocols include using gloves and fume hoods due to potential acute toxicity (OSHA HCS Category 4) and skin irritation risks .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s bioactivity in neurological or anti-inflammatory contexts?

  • In vitro assays : Test inhibition of target enzymes (e.g., histidine decarboxylase) using fluorometric or radiometric assays with time-dependent inactivation protocols .
  • In vivo models : Use rodent models of neuroinflammation or ischemia-reperfusion injury. Dose-response studies (e.g., 1–100 mg/kg) with pharmacokinetic profiling (plasma half-life via LC-MS/MS) assess efficacy and blood-brain barrier penetration .

Q. How can computational modeling optimize the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., adenosine A2A_{2A}). Focus on hydrogen bonding with the amino/hydroxy groups and hydrophobic interactions with the piperidine ring.
  • QSAR studies : Corrogate electronic (Hammett constants) and steric (Taft parameters) properties of substituents to predict activity .

Q. What strategies resolve contradictions in experimental data, such as variable bioactivity across studies?

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Analytical rigor : Use high-resolution MS and 2D-NMR (e.g., HSQC, COSY) to confirm batch-to-batch consistency.
  • Meta-analysis : Compare data across studies using Spearman rank correlation (e.g., heatmap analysis of structurally related esters) to identify confounding variables like impurity profiles .

Q. How is enantiomeric purity critical for pharmacological activity, and what separation techniques are effective?

The cis-configuration is often essential for target binding (e.g., chiral centers in neuroactive compounds). Techniques include:

  • Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer .

Methodological Tables

Q. Table 1. Key Stability Parameters

ConditionTest DurationDegradation PathwayAnalytical MethodReference
40°C/75% RH6 monthsEster hydrolysisHPLC (UV detection)
pH 3.0 buffer24 hRing-openingLC-MS

Q. Table 2. Bioactivity Assay Conditions

Assay TypeTargetIC50_{50} RangeKey ParametersReference
Enzyme inhibitionHistidine decarboxylase10–50 µMPre-incubation: 30 min, 37°C
Anti-inflammatoryCOX-25–20 µMLPS-induced macrophages

Retrosynthesis Analysis

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Feasible Synthetic Routes

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cis-4-amino-3-hydoxy-1-piperidinecarboxylic acid ethyl ester
Reactant of Route 2
cis-4-amino-3-hydoxy-1-piperidinecarboxylic acid ethyl ester

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